3-bromo-N-(2-chloro-4-methylphenyl)benzamide
Description
3-bromo-N-(2-chloro-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrClNO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Properties
IUPAC Name |
3-bromo-N-(2-chloro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-5-6-13(12(16)7-9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTLZFSRTMPELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-chloro-4-methylphenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
Biological Activities
3-Bromo-N-(2-chloro-4-methylphenyl)benzamide exhibits significant biological activities that make it a candidate for further research in pharmacology:
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound show promising antibacterial properties against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition at relatively low concentrations .
- Alkaline Phosphatase Inhibition : This compound has been identified as a competitive inhibitor of alkaline phosphatase, with kinetic studies revealing an IC value indicating its potential as a therapeutic agent against diseases where alkaline phosphatase plays a role .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity against XDR-Salmonella Typhi. The results highlighted the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Computational studies have supported the biological findings by predicting strong binding interactions between the compound and target enzymes, which could lead to effective drug design strategies .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations in compounds like this compound affect their biological activities. This information is crucial for guiding future synthesis and optimization efforts in drug development .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-chlorophenyl)benzamide
- 3-bromo-N-(4-methylphenyl)benzamide
- 3-bromo-N-(2-chloro-4-methylphenyl)acetamide
Uniqueness
3-bromo-N-(2-chloro-4-methylphenyl)benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. The methyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Biological Activity
3-Bromo-N-(2-chloro-4-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound features a bromine atom and a chloro-substituted aromatic ring, which contribute to its chemical reactivity and biological interactions. The substitution pattern can influence its binding affinity to various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of electron-withdrawing groups such as bromine and chlorine enhances its ability to modulate enzyme activity or receptor function.
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate interaction.
- Receptor Modulation : It can also influence receptor activity by interacting with binding pockets, potentially altering signaling pathways.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary studies indicate potential antiviral properties against various viruses, comparable to established antiviral agents like ganciclovir .
- Antibacterial Activity : The compound has shown effectiveness against multidrug-resistant bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potency .
- Anticancer Properties : Investigations into the compound's effects on cancer cell lines suggest it may induce apoptosis in certain leukemic cells, showcasing potential as an anticancer agent .
Antiviral Studies
A study highlighted the antiviral efficacy of compounds similar to this compound against varicella-zoster virus and cytomegalovirus (CMV), noting comparable effectiveness to traditional antiviral treatments .
Antibacterial Efficacy
Table 1 summarizes the antibacterial activity of related compounds against XDR-Salmonella Typhi:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 25 | 50 |
| Compound C | 12.5 | 25 |
| Compound D | 6.25 | 12.5 |
Compound D exhibited the highest potency, indicating strong antibacterial properties .
Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in leukemic cell lines with IC50 values significantly lower than those of established HDAC inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
